4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole
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Overview
Description
4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structural features, including a butan-2-yl group and a methoxy group attached to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2-oxazoline with butan-2-yl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the butan-2-yl group into the oxazole ring efficiently. This method offers advantages such as better control over reaction conditions, reduced reaction times, and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the oxazole ring to its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ozone (O3) in the presence of a reducing agent like dimethyl sulfide or zinc.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like DMF.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
647012-95-1 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-[(2S)-butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C9H15NO2/c1-5-6(2)8-9(11-4)12-7(3)10-8/h6H,5H2,1-4H3/t6-/m0/s1 |
InChI Key |
UOOZEQZPICCGCJ-LURJTMIESA-N |
Isomeric SMILES |
CC[C@H](C)C1=C(OC(=N1)C)OC |
Canonical SMILES |
CCC(C)C1=C(OC(=N1)C)OC |
Origin of Product |
United States |
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